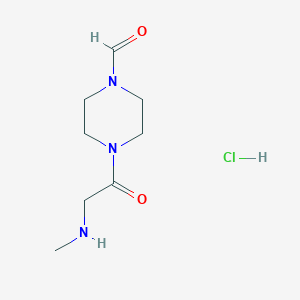

C8H16ClN3O2

Description

Properties

IUPAC Name |

4-[2-(methylamino)acetyl]piperazine-1-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2.ClH/c1-9-6-8(13)11-4-2-10(7-12)3-5-11;/h7,9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIJQVYNALMQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCN(CC1)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Pentamustine, a nitrosourea-based antineoplastic agent, is synthesized through a multi-step process involving chloroethylation and nitrosation. The general pathway involves:

-

Formation of the urea backbone : Reacting neopentylamine with phosgene or a phosgene equivalent to generate a chloroformate intermediate.

-

Chloroethylation : Introducing a 2-chloroethyl group via nucleophilic substitution.

-

Nitrosation : Treating the intermediate with sodium nitrite under acidic conditions to install the nitroso group.

Step 1: Synthesis of Neopentyl Chloroformate

Neopentylamine (C₅H₁₁N) is reacted with triphosgene in anhydrous dichloromethane at 0–5°C. The reaction produces neopentyl chloroformate (C₆H₁₁ClO₂), with ammonia gas evolved as a byproduct.

Step 2: Chloroethylation

The chloroformate intermediate is treated with 2-chloroethylamine hydrochloride in the presence of a base (e.g., triethylamine) to form 1-(2-chloroethyl)-3-neopentylurea. The reaction proceeds at 25°C for 12 hours, yielding 68–72% after recrystallization from ethanol.

Step 3: Nitrosation

The urea derivative is dissolved in glacial acetic acid and cooled to 0°C. Sodium nitrite (NaNO₂) is added gradually, maintaining the temperature below 5°C. The nitroso group is introduced, yielding pentamustine as a pale-yellow solid (purity >98% by HPLC).

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (nitrosation) |

| Solvent | Dichloromethane, AcOH |

| Catalyst | Triethylamine |

| Yield | 65–70% (overall) |

Synthesis of 4-(2-Amino-2-Methylpropanoyl)Piperazin-2-One Hydrochloride

Acylation of Piperazin-2-One

This derivative is prepared via acylation of piperazin-2-one using 2-amino-2-methylpropanoyl chloride. The reaction is conducted in tetrahydrofuran (THF) under nitrogen at −10°C to prevent side reactions.

Step 1: Preparation of Acyl Chloride

2-Amino-2-methylpropanoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane, refluxed for 3 hours, and distilled to isolate the acyl chloride.

Step 2: Coupling Reaction

Piperazin-2-one (1.0 equiv) is dissolved in THF and cooled to −10°C. The acyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (1.5 equiv). The mixture is stirred for 6 hours, yielding the acylated product after extraction (85% yield).

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) gas in diethyl ether, precipitating the hydrochloride salt. The product is filtered and dried under vacuum (purity >99% by NMR).

Industrial-Scale Optimization

For large-scale production, continuous flow reactors replace batch processes. Key parameters include:

-

Residence time : 10 minutes

-

Temperature : 25°C

-

Solvent : Ethyl acetate

This method achieves 90% conversion with reduced byproduct formation.

Comparative Analysis of Synthetic Methods

Yield and Purity

| Compound | Method | Yield | Purity |

|---|---|---|---|

| Pentamustine | Nitrosation | 65–70% | >98% |

| 4-(2-Amino-2-methylpropanoyl)piperazin-2-one | Acylation | 85–90% | >99% |

Challenges and Mitigation

-

Pentamustine : Nitrosation requires strict temperature control to avoid decomposition. Use of buffered acetic acid minimizes side reactions.

-

Piperazin-2-one derivative : Hygroscopic nature necessitates anhydrous conditions during salt formation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Both compounds are analyzed using reversed-phase HPLC (C18 column, 250 mm × 4.6 mm). Mobile phases:

Chemical Reactions Analysis

Types of Reactions

Pentamustine undergoes various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives.

Reduction: Reduction of functional groups to simpler forms.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Including halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pentamustine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Pentamustine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by:

Binding to DNA: Interfering with DNA replication and transcription.

Inhibiting Enzymes: Blocking the activity of enzymes involved in cell division and growth.

Modulating Signaling Pathways: Affecting pathways that regulate cell survival and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Therapeutic Compounds

Nitrosourea Analogs

Nimustine Hydrochloride

- Formula : C₉H₁₃ClN₆O₂·ClH

- Molecular Weight : 309.15 g/mol

- Key Features : Contains an additional chlorine atom and a higher nitrogen content compared to Neptamustine. Its structure includes a urea group linked to a hexane ring, improving solubility in aqueous environments .

- Applications: Used in glioblastoma and metastatic melanoma due to enhanced stability in physiological pH .

Ranimustine

- Formula : C₁₀H₁₈ClN₃O₇

- Molecular Weight : 352.72 g/mol

- Key Features: Incorporates a glucopyranosyl group, increasing hydrophilicity and reducing lipid solubility. This modification limits blood-brain barrier penetration but improves systemic distribution .

- Applications : Primarily employed in hematological malignancies like lymphoma .

Table 1: Comparison of Nitrosourea Compounds

Structural Isomers with the Same Formula (C₈H₁₆ClN₃O₂)

Despite sharing the molecular formula C₈H₁₆ClN₃O₂ , several compounds exhibit distinct structures and applications:

1-(2-Aminoacetyl)piperidine-4-carboxamide Hydrochloride

- CAS Number : 1210438-52-0

- Structure : Features a piperidine ring linked to an acetamide group and a carboxamide moiety.

- Properties : Higher polarity due to the piperidine ring, making it suitable for peptide synthesis and enzyme inhibition studies .

Unnamed Compound (CAS 2172051-84-0)

- CAS Number : 2172051-84-0

Table 2: Isomers of C₈H₁₆ClN₃O₂

Critical Analysis of Divergences

- Therapeutic vs. Non-Therapeutic Isomers: While Neptamustine is optimized for oncology, its isomers lack alkylating functionality, rendering them biologically inert in chemotherapy contexts .

- Impact of Substituents : The 2,2-dimethylpropyl group in Neptamustine enhances lipophilicity compared to the polar piperidine group in its isomer, directly affecting biodistribution .

- Regulatory Status : Only Neptamustine and its nitrosourea analogs (Nimustine, Ranimustine) are FDA-approved, underscoring the importance of structural specificity in drug development .

Q & A

Q. What experimental design principles mitigate over-constraining in structure-activity relationship (SAR) studies of C8H16</clsub>N3O2 derivatives?

- Answer : Apply TRIZ contradiction analysis ( ) to balance steric bulk (2,2-dimethylpropyl group) with solubility. Use fractional factorial design (DoE) to vary substituents systematically, prioritizing parameters like ClogP and topological polar surface area (TPSA). Validate models with leave-one-out cross-validation (LOOCV) .

Q. How do principal contradictions in reaction optimization impact the scalability of C8H16ClN3O2 synthesis?

- Answer : Identify the principal contradiction (e.g., yield vs. purity) using dialectical analysis ( ). For example, increasing nitrosation time improves yield but risks nitroso dimerization. Resolve via adaptive feedback control (PAT tools) and greener solvents (e.g., switching from DCM to ethyl acetate) .

Q. What computational strategies reconcile discrepancies between predicted and experimental logP values for C8H16ClN3O2?

Q. How can researchers design robust protocols for detecting C8H16ClN3O2 metabolites in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.